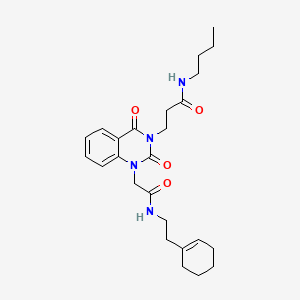![molecular formula C15H15NO3 B2860276 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol CAS No. 329779-38-6](/img/structure/B2860276.png)
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not documented in the available literature .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research on benzo[a]phenoxazine-based fluorophores, similar in structure to the compound of interest, highlights their potential in antimicrobial and antifungal applications. These compounds have shown good activity against Saccharomyces cerevisiae, with some displaying superior efficacy to commercial compounds like Nile Blue A, indicating their potential in developing new antimicrobial agents (Frade et al., 2007).
Cancer Research
Derivatives of benzothiazole and thiophene-benzothiazole have been synthesized and evaluated for their anti-cancer activity. These studies involved the preparation of compounds with similar structural features to 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol and testing their efficacy against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment and research (Karam & Hessoon, 2021).
Corrosion Inhibition
Research on benzothiazole derivatives as corrosion inhibitors for metals in acidic environments illustrates the versatility of these compounds. They have been found to offer significant protection against corrosion, demonstrating the potential for this compound and similar compounds in industrial applications to enhance the durability of metals (Hu et al., 2016).
Fluorescence Probes for Biological Studies
Compounds with structural similarities to this compound have been explored as fluorescent chemosensors for pH, highlighting their utility in differentiating between normal and cancer cells based on pH variations. Such probes offer valuable tools for biological and chemical applications, enabling the study of cellular processes with high specificity (Dhawa et al., 2020).
Synthesis and Structural Studies
Studies have focused on the synthesis and structural characterization of compounds related to this compound, providing insights into their chemical properties and potential applications. These include investigations into their synthesis pathways, crystal structures, and antibacterial properties, underscoring the broad interest in such compounds across various fields of chemistry and materials science (Wang et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-13-4-2-1-3-11(13)10-16-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,16-17H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETHTGJGKKWXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)



![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
![methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate](/img/structure/B2860207.png)

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2860211.png)
